molecular formula C17H13BrO B14634194 1-(Anthracen-9-YL)-2-bromopropan-1-one CAS No. 53871-97-9

1-(Anthracen-9-YL)-2-bromopropan-1-one

Cat. No.: B14634194
CAS No.: 53871-97-9
M. Wt: 313.2 g/mol
InChI Key: IMXAXSZYWCYYJK-UHFFFAOYSA-N
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Description

1-(Anthracen-9-YL)-2-bromopropan-1-one is an organic compound that features an anthracene moiety attached to a bromopropanone group. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The bromopropanone group introduces reactivity, making this compound valuable in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-YL)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(anthracen-9-yl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-9-YL)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed:

  • Substitution reactions yield various substituted anthracene derivatives.
  • Oxidation reactions produce anthraquinone derivatives.
  • Reduction reactions result in alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-YL)-2-bromopropan-1-one involves its reactivity due to the bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .

Comparison with Similar Compounds

Uniqueness: 1-(Anthracen-9-YL)-2-bromopropan-1-one is unique due to the presence of both the anthracene moiety and the reactive bromopropanone group. This combination allows for versatile chemical transformations and applications in various fields, distinguishing it from other anthracene derivatives .

Properties

CAS No.

53871-97-9

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

1-anthracen-9-yl-2-bromopropan-1-one

InChI

InChI=1S/C17H13BrO/c1-11(18)17(19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3

InChI Key

IMXAXSZYWCYYJK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)Br

Origin of Product

United States

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